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Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634

Audience: This document is intended for researchers, scientists, and drug development
professionals engaged in the study of the novel anti-cancer agent ONC213. It provides detailed
protocols for metabolomics sample preparation to investigate the metabolic reprogramming
induced by ONC213 in cancer cells.

Introduction: ONC213 is a small molecule imipridone that has demonstrated potent anti-
leukemia activity, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action
involves the inhibition of mitochondrial respiration, making metabolomics a critical tool for
understanding its therapeutic effects and identifying biomarkers of response.[1][3] This
application note details the mechanism of ONC213 and provides comprehensive protocols for
preparing biological samples for metabolomics analysis using liquid chromatography-mass
spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

ONC213 Mechanism of Action

ONC213 primarily targets the mitochondrial enzyme a-ketoglutarate dehydrogenase (aKGDH).
[1][2][3] Inhibition of aKGDH leads to an accumulation of a-ketoglutarate and a subsequent
suppression of oxidative phosphorylation (OXPHOS).[1][2] This disruption of mitochondrial
function induces a unique mitochondrial stress response, characterized by the phosphorylation
of elF2a and suppression of de novo protein synthesis.[1] A key consequence of this
translational inhibition is the reduced expression of the anti-apoptotic protein MCL-1, which
contributes to ONC213-induced apoptosis in cancer cells reliant on OXPHOS.[1][3]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b13145634?utm_src=pdf-interest
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11380567/
https://aacrjournals.org/cancerres/article-abstract/84/7/1084/742053
https://pmc.ncbi.nlm.nih.gov/articles/PMC11380567/
https://www.medchemexpress.com/onc213.html
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11380567/
https://aacrjournals.org/cancerres/article-abstract/84/7/1084/742053
https://www.medchemexpress.com/onc213.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11380567/
https://aacrjournals.org/cancerres/article-abstract/84/7/1084/742053
https://pmc.ncbi.nlm.nih.gov/articles/PMC11380567/
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11380567/
https://www.medchemexpress.com/onc213.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13145634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

synthesis MCL-1 Protein  EEEUU S EEE
i
|
|
i
© M Apoptosis

Mitochondrial
Stress Response
(1 p-elF20)

a-Ketoglutarate
KGDH)

ONC213 Dehydrogenase (al

Oxidative Phosphorylation
(OXPHOS)

Click to download full resolution via product page
Caption: ONC213 signaling pathway leading to cancer cell apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of ONC213 in
AML models. This data highlights the compound's potency and its significant impact on

mitochondrial function.
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Parameter Cell Line(s) ValuelEffect Reference
) Various AML Cell 150 nM - >1 uM (after
In Vitro Potency (ICso) ] [1]
Lines 72h)
Strong suppression of
Mitochondrial maximal and spare
o MV4-11, THP-1 _ _ [31[4]
Respiration respiratory capacity at
250-500 nM
Significant inhibition
0o-KGDH Activity MV4-11 observed with 500 nM  [3]
ONC213
Reduction in colony
Colony Formation Primary AML Samples  formation with 500 nM  [3]

ONC213 after 48h

Apoptosis Induction

MV4-11, OCI-AML3,
MOLM-13

Induced at
concentrations of 125-  [3]
1000 nM after 48h

Experimental Workflow for Metabolomics Analysis

A successful metabolomics study requires a standardized and consistent workflow from sample

collection to data analysis. The following diagram outlines the key steps for investigating the
metabolic effects of ONC213.
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Caption: Standardized workflow for ONC213 metabolomics studies.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b13145634?utm_src=pdf-body-img
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13145634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Detailed Experimental Protocols
Materials and Reagents

Cell Lines: e.g., MV4-11, OCI-AML3, THP-1 (or other relevant cancer cell lines)

Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

Reagents: ONC213, DMSO (LC-MS grade), Phosphate-Buffered Saline (PBS), Trypsin-
EDTA

Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Isopropanol (IPA),
Chloroform

Derivatization Agents (for GC-MS): Methoxyamine hydrochloride in pyridine, N-Methyl-N-
(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

Equipment: Cell culture incubator, biosafety cabinet, centrifuge (refrigerated), liquid nitrogen,
SpeedVac or nitrogen evaporator, vortex mixer, sonicator, analytical balance.

Protocol 1: Cell Culture and ONC213 Treatment

Cell Seeding: Seed adherent cells in 6-well plates or T-25 flasks to achieve 70-80%
confluency at the time of harvest. For suspension cells, seed at a density that allows for
logarithmic growth throughout the experiment (e.g., 0.5 x 108 cells/mL). Culture under
standard conditions (37°C, 5% COz2).

ONC213 Preparation: Prepare a concentrated stock solution of ONC213 (e.g., 10 mM) in
DMSO.[3] Store aliquots at -80°C to avoid freeze-thaw cycles.

Treatment: On the day of the experiment, dilute the ONC213 stock solution in fresh culture
medium to the desired final concentrations (e.g., 250 nM, 500 nM, 1000 nM). Include a
vehicle control group treated with an equivalent concentration of DMSO.

Incubation: Replace the existing medium with the ONC213-containing or vehicle control
medium. Incubate for the desired time period (e.g., 8, 16, or 24 hours).[3][4]

Protocol 2: Metabolite Extraction from Adherent Cells
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This protocol is adapted from standard procedures for adherent cells. For suspension cells,

begin at step 4 after pelleting cells by centrifugation.

Preparation: Place a container of 80% methanol (MeOH) in water (v/v) on dry ice or in a
-80°C freezer for at least one hour before use.[5]

Quenching Metabolism: After the treatment period, aspirate the culture medium. Immediately
place the culture plate on dry ice to rapidly halt metabolic activity.[5]

Washing (Optional but Recommended): Quickly wash the cell monolayer once with 1-2 mL of
ice-cold PBS to remove residual medium. Aspirate the PBS completely. This step should be
done rapidly to minimize metabolite leakage.[6]

Extraction: Add 1 mL of the pre-chilled 80% MeOH to each well.[5]

Cell Lysis: Place the plates in a -80°C freezer for at least 15 minutes to ensure cell lysis and
protein precipitation.[5]

Harvesting: Scrape the cells from the plate surface into the methanol solution using a cell
scraper. Transfer the entire cell lysate/methanol mixture to a pre-chilled 1.5 mL
microcentrifuge tube.

Centrifugation: Centrifuge the tubes at maximum speed (e.g., >13,000 rpm) at 4°C for 10-15
minutes to pellet cell debris and precipitated proteins.[5][7]

Supernatant Collection: Carefully transfer the supernatant, which contains the polar and
semi-polar metabolites, to a new clean tube. Be cautious not to disturb the pellet.

Storage: Store the metabolite extracts at -80°C until analysis. For long-term storage,
samples can be dried down using a SpeedVac or nitrogen evaporator and stored at -80°C.[8]

Protocol 3: Sample Preparation for LC-MS Analysis

Drying: If not already dried, evaporate the solvent from the metabolite extracts using a
SpeedVac or a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 pL)
of a solvent compatible with the chromatography method.[8] A common choice for reversed-
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phase chromatography is 50% ACN or MeOH in water.

» Vortex and Centrifuge: Vortex the sample for 30 seconds to ensure the pellet is fully
dissolved. Centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble debris.

o Transfer: Transfer the clear supernatant to an autosampler vial with an appropriate insert.

e Quality Control (QC): Create a pooled QC sample by taking a small, equal aliquot (e.g., 10
pL) from each sample and combining them in a new vial.[9] This QC sample should be
injected periodically throughout the analytical run to monitor system stability.

Analysis: The samples are now ready for injection into the LC-MS system.

Protocol 4: Sample Preparation for GC-MS Analysis
(Derivatization)

GC-MS analysis is ideal for volatile or semi-volatile compounds. Most primary metabolites
(amino acids, organic acids, sugars) require a derivatization step to increase their volatility.[10]

e Drying: Ensure the metabolite extract is completely dry. This is critical as water will interfere
with the derivatization reaction. Use a SpeedVac for several hours.

e Step 1: Methoxyamination:
o Add 20 puL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried extract.

o Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects carbonyl
groups.

o Step 2: Silylation:
o Add 80 pL of a silylating agent, such as MSTFA + 1% TMCS.

o Vortex and incubate at 60°C for 30-60 minutes. This step replaces active hydrogens with a
trimethylsilyl (TMS) group.

e Cooling and Transfer: Allow the sample to cool to room temperature. Centrifuge briefly to
collect any droplets. Transfer the derivatized sample to a GC-MS autosampler vial with an
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insert.

Analysis: The sample is now ready for GC-MS analysis. Samples should typically be
analyzed within 24-48 hours of derivatization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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